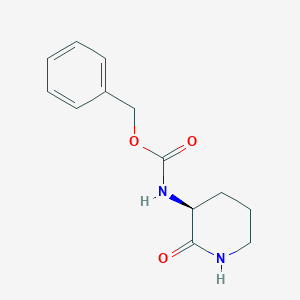

Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNKJHAXXEKFU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467310 | |

| Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95582-17-5 | |

| Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Foundations of Benzyl S 2 Oxopiperidin 3 Ylcarbamate

Principles of Chirality in 2-Oxopiperidinyl Systems

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image. chiralpedia.com In the case of Benzyl (B1604629) (S)-2-oxopiperidin-3-ylcarbamate, the chiral center is the carbon atom at the 3-position of the 2-oxopiperidine ring. This carbon is bonded to four different substituents: a hydrogen atom, the nitrogen atom of the carbamate (B1207046) group, and two different carbon atoms within the piperidine (B6355638) ring. This specific arrangement gives rise to two possible enantiomers: (S)- and (R)-Benzyl 2-oxopiperidin-3-ylcarbamate.

Conformational Analysis and Stereoisomeric Implications of the Carbamate Linkage

The carbamate linkage (-NH-C(=O)-O-) in Benzyl (S)-2-oxopiperidin-3-ylcarbamate introduces additional conformational flexibility. The rotational freedom around the various single bonds within the carbamate group, as well as the bond connecting it to the chiral center of the piperidine ring, can lead to different spatial arrangements, or conformers.

| Feature | Description |

|---|---|

| Chiral Center | Carbon at the 3-position of the 2-oxopiperidine ring |

| Ring System | 2-Oxopiperidine, a six-membered heterocyclic ring |

| Key Functional Group | Carbamate linkage at the 3-position |

| Protecting Group | Benzyl group on the carbamate |

Significance of Absolute Configuration in Chiral Compound Research

The absolute configuration of a chiral molecule, designated as (R) or (S), describes the precise three-dimensional arrangement of its atoms. wisdomlib.orgwikipedia.orgchemistrytalk.org This is not merely a descriptive label but a fundamental aspect of the molecule's identity that dictates its interaction with other chiral entities. spark904.nlnumberanalytics.com In the context of scientific research, particularly in drug discovery and development, the absolute configuration is of paramount importance. spark904.nl

Enantiomers of a chiral compound can exhibit markedly different biological activities. chiralpedia.com One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, the synthesis and characterization of enantiomerically pure compounds are crucial. The "(S)" configuration of this compound specifies a particular spatial arrangement that will determine its unique biological and chemical properties.

The determination of the absolute configuration of a chiral molecule is a critical task in chemical analysis. spark904.nl Techniques such as X-ray crystallography and various spectroscopic methods are employed to unambiguously establish the three-dimensional structure. wikipedia.org The knowledge of the absolute configuration allows for a deeper understanding of structure-activity relationships and facilitates the rational design of new molecules with desired properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H16N2O3 | musechem.com |

| Molecular Weight | 248.28 g/mol | musechem.com |

| CAS Number | 95582-17-5 | musechem.com |

Advanced Synthetic Methodologies for Enantioenriched 2 Oxopiperidinylcarbamates, Exemplified by Benzyl S 2 Oxopiperidin 3 Ylcarbamate

Strategies for Asymmetric Synthesis of the 2-Oxopiperidinyl Scaffoldresearchgate.netacs.org

The creation of a chiral 2-oxopiperidinyl structure with a specific stereochemistry is the foundational challenge in synthesizing Benzyl (B1604629) (S)-2-oxopiperidin-3-ylcarbamate. This is achieved through several strategic approaches that ensure high enantiomeric purity.

Chiral Pool Synthesis Approachesnih.govresearchgate.net

Chiral pool synthesis leverages naturally occurring, enantiomerically pure molecules as starting materials to build complex chiral targets. nih.gov Amino acids are particularly valuable in this regard due to their inherent chirality and functional groups that are amenable to chemical transformation. researchgate.net

L-glutamic acid, an abundant and inexpensive amino acid, serves as a prime starting material for the synthesis of (S)-3-amino-2-piperidinone, the direct precursor to the target carbamate (B1207046). The biosynthetic pathway of certain antibiotics has shown that the carbon skeleton of glutamate (B1630785) can be a precursor to related amino-acid-derived structures. nih.gov In a synthetic context, glutamic acid can be converted to pyroglutamic acid through dehydration-cyclization. researchgate.net Subsequent chemical transformations, such as reduction and ring modification, can lead to the desired 2-oxopiperidinone scaffold, preserving the original stereocenter from the starting amino acid. This approach provides a reliable and cost-effective route to the chiral core. shokubai.org

| Starting Material | Key Advantage | Relevant Transformation |

|---|---|---|

| L-Glutamic Acid | Readily available, inexpensive, correct stereochemistry | Dehydration-cyclization to pyroglutamic acid, followed by ring modification |

| L-Ornithine | Closer in structure to the target (contains the δ-lactam precursor) | Intramolecular cyclization to form 3-Amino-2-piperidone nih.gov |

Asymmetric Catalysis and Enantioselective Transformationsrsc.org

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate using a chiral catalyst. For the 2-oxopiperidinyl scaffold, biocatalysis presents a highly efficient and selective method.

One notable example is the use of transaminase enzymes. A prochiral N-protected 3-piperidone can be subjected to an asymmetric transamination reaction. In the presence of a suitable amino donor and a specific transaminase, the ketone is converted to a chiral amine with high enantiomeric excess. This biocatalytic approach provides a direct route to the (S)-3-amino-2-piperidinone core. A patent describes the synthesis of (R)-3-aminopiperidine from N-protected 3-piperidone using a transaminase, demonstrating the industrial applicability of this method for creating chiral amines on a piperidine (B6355638) ring. google.com While this example yields the opposite enantiomer and a reduced ring, the principle is directly applicable to forming the (S)-enantiomer of 3-amino-2-oxopiperidinone with the appropriate enzyme and substrate.

| Method | Catalyst Type | Substrate | Key Outcome |

|---|---|---|---|

| Asymmetric Transamination | Transaminase (Biocatalyst) | N-protected 3-piperidone | Enantioselective formation of (S)-N-protected-3-amino-2-piperidinone |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Iridium-phosphoramidite) | Unsaturated lactam precursor | High enantioselectivity in the formation of chiral γ-lactams nih.govresearchgate.net |

Intramolecular Cyclization Pathways to Chiral Piperidinonesnih.gov

The formation of the heterocyclic ring itself can be the stereochemistry-defining step. Intramolecular cyclization reactions, guided by chiral auxiliaries or catalysts, are a cornerstone of this strategy. Research has shown that substituted 2-oxopiperidine-containing β-amino acids can be formed through the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids. nih.gov This rearrangement involves the breakdown of an amide bond and the formation of a new bond to create the six-membered piperidinone ring. nih.gov When performed under acidic conditions, this synthetic route has been shown to be completely stereoselective, providing a novel pathway to highly substituted chiral 2-oxopiperidones. nih.gov

Chemical Derivatization and Functionalization with Carbamate Moieties

Once the enantioenriched (S)-3-amino-2-piperidinone is obtained, the final step is the introduction of the benzyl carbamate group. This is a standard and well-understood chemical transformation.

The derivatization is typically achieved by reacting the primary amine of (S)-3-amino-2-piperidinone with benzyl chloroformate. google.com The reaction is carried out in the presence of a suitable base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. google.com This nucleophilic acyl substitution reaction proceeds efficiently to yield Benzyl (S)-2-oxopiperidin-3-ylcarbamate. The resulting carbamate serves as a protecting group for the amine, which is a common strategy in multi-step organic synthesis.

Process Development and Scale-Up Considerations for Chiral Oxopiperidinylcarbamate Synthesisacs.org

Transitioning the synthesis of a chiral molecule like this compound from a laboratory setting to a larger, industrial scale introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality, particularly regarding enantiomeric purity.

For chiral lactam synthesis, scalability has been successfully demonstrated. For instance, iridium-catalyzed asymmetric hydrogenation of γ-hydroxy γ-lactams can be performed at a gram-scale with a low catalyst loading of just 0.1 mol%, while maintaining excellent yield and enantioselectivity. nih.gov Similarly, organocatalytic cascade reactions have been scaled to the gram level without compromising yield or stereoselectivity. rsc.org

Key considerations during scale-up include:

Reagent Cost and Availability: Chiral catalysts or starting materials from the chiral pool must be available in sufficient quantities and at a reasonable cost. Syntheses starting from inexpensive materials like glutamic acid are highly advantageous. mdpi.com

Process Safety: Reactions involving hazardous reagents or intermediates must be carefully controlled. Temperature control (exotherms), pressure management, and safe handling protocols are paramount.

Purification and Isolation: Crystallization is often the preferred method for purification on a large scale as it can be more efficient and economical than chromatography. Developing a robust crystallization process that isolates the desired product in high purity and yield is a critical development step.

Stereochemical Integrity: Throughout the scale-up process, it is essential to monitor and maintain the enantiomeric purity of the product. Reaction conditions must be optimized to prevent any racemization or epimerization of the chiral center.

Successful gram-scale syntheses of related chiral piperidinone intermediates have been reported, indicating the feasibility of producing these valuable building blocks on a larger scale for further applications. acs.org

Sophisticated Analytical Techniques for Characterization and Enantiomeric Purity Assessment of Chiral Carbamates

Chromatographic Methods for Enantioseparation

Chromatographic techniques are the cornerstone of chiral analysis, providing the means to separate enantiomers for quantification. The direct approach, which involves the use of a chiral stationary phase (CSP) or a chiral selector in the mobile phase, is the most common strategy. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for separating enantiomers. chromatographyonline.comscirp.org The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly popular due to their broad applicability and versatility in separating a wide range of chiral compounds, including carbamates. chromatographyonline.comnih.gov

For Benzyl (B1604629) (S)-2-oxopiperidin-3-ylcarbamate, a typical screening strategy would involve testing several polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with various mobile phases. chromatographyonline.com These phases operate on principles of attractive interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which occur between the analyte and the chiral polymer backbone. The carbamate (B1207046) and amide groups within the CSP form hydrogen bonds with the analyte, while the phenyl groups can engage in π-π interactions with the benzyl group of the target molecule. The helical structure of the polysaccharide creates chiral grooves, leading to differential steric hindrance and interaction energies for the two enantiomers, thus enabling their separation. chromatographyonline.com Normal-phase (using hexane/alcohol mixtures) and polar organic modes are commonly employed. sigmaaldrich.com

| Parameter | Typical Conditions for Chiral Carbamate Separation |

| Columns | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures (e.g., 90:10, 80:20 v/v) |

| Additives | For basic compounds: 0.1% Diethylamine (DEA); For acidic compounds: 0.1% Trifluoroacetic acid (TFA) chromatographyonline.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 220 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. nih.govrsc.org SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small percentage of an organic modifier like methanol (B129727) or ethanol. uva.es This technique offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure, which allows for higher flow rates and the use of smaller particle size columns for increased efficiency. chromatographyonline.comuva.es

Similar to HPLC, polysaccharide-based CSPs are the most widely used columns for chiral SFC. nih.govnih.gov The separation mechanism involves hydrogen bonding between the analyte and the carbamate linkages on the polysaccharide backbone, combined with steric repulsion dictated by the polymer's helical structure. chromatographyonline.com For Benzyl (S)-2-oxopiperidin-3-ylcarbamate, SFC could provide a high-throughput method for assessing enantiomeric purity with excellent resolution and significantly shorter run times compared to traditional normal-phase HPLC.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ uva.es | Liquid solvents (e.g., Hexane, Water, Acetonitrile) |

| Analysis Speed | Generally faster due to low viscosity and high diffusivity chromatographyonline.com | Slower |

| Solvent Consumption | Significantly lower organic solvent usage chromatographyonline.com | Higher organic solvent usage |

| Environmental Impact | Greener, as CO₂ is recycled from the atmosphere uva.es | Larger environmental footprint from solvent disposal |

| Operating Pressure | High pressure is required to maintain the supercritical state | Varies by mode (lower for NP, higher for RP) |

| Column Equilibration | Faster chromatographyonline.com | Slower |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector (CS) to the background electrolyte (BGE). nih.gov Common chiral selectors include cyclodextrins (CDs), macrocyclic antibiotics (like vancomycin), and chiral crown ethers. nih.govmdpi.com The separation is based on the differential binding affinities of the enantiomers with the chiral selector, which results in different effective electrophoretic mobilities and, consequently, different migration times.

For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the CE mode of choice. In this technique, a surfactant is added to the BGE above its critical micelle concentration, and a chiral selector, typically a cyclodextrin (B1172386) derivative, is also included. The neutral enantiomers partition between the aqueous buffer and the pseudo-stationary phase (the micelles), and their interaction with the chiral selector within this system leads to their separation. Anionic cyclodextrins, such as sulfated-β-cyclodextrin, are often effective for resolving a wide range of chiral compounds. nih.govresearchgate.net The technique offers the advantages of high separation efficiency, minimal sample and reagent consumption, and rapid method development. mdpi.com

| Chiral Selector Type | Examples | Typical Analytes |

| Cyclodextrins (CDs) | Native β-CD, Hydroxypropyl-β-CD, Sulfated-β-CD, Succinyl-β-CD nih.gov | Broad range of neutral and charged compounds |

| Macrocyclic Antibiotics | Vancomycin, Erythromycin mdpi.com | Amino acids, peptides, various drug compounds |

| Crown Ethers | 18-crown-6-tetracarboxylic acid | Primary amines, amino acids |

| Polysaccharides | Dextran, Maltodextrin | Various pharmaceuticals |

Gas Chromatography (GC) is a highly selective and sensitive technique for analyzing volatile and thermally stable compounds. chromatographyonline.com Chiral separations are performed using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. chromatographyonline.comgcms.cz The cyclodextrin cavities provide a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention time.

This compound, due to its relatively high molecular weight and polarity, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable analogue. taylorfrancis.com For instance, the N-H proton of the piperidone ring could be derivatized, although this might compromise the chiral recognition on the column. Given the availability of powerful HPLC and SFC methods, GC is less frequently the method of choice for compounds of this nature. taylorfrancis.com

Chiral Derivatization Reagents in Analytical Workflows

An alternative to direct chiral separation is the indirect approach, which involves reacting the enantiomeric mixture with a highly enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chromatographyonline.comnih.gov These diastereomers have different physical properties and can be separated using standard, achiral chromatography (HPLC or GC). nih.gov

For a compound like this compound, the secondary amine within the piperidone ring (once the lactam is considered in its amino acid form) or the carbamate itself could potentially be targeted for derivatization, although the lactam nitrogen is generally unreactive. A more plausible strategy would involve hydrolysis of the carbamate to reveal the primary amine at the C3 position, followed by reaction with a CDA. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or isothiocyanates like (R)-1-(1-naphthyl)ethyl isothiocyanate are commonly used to derivatize amines, forming stable diastereomers that are readily separable and often possess strong UV chromophores for sensitive detection. nih.gov The success of this method relies on the reaction proceeding to completion without any racemization. nih.gov

Spectroscopic Approaches for Stereochemical and Structural Elucidation

While chromatography separates enantiomers, spectroscopy provides detailed information about the molecule's structure and is crucial for confirming its identity and absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for confirming the covalent structure of this compound. researchgate.net The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon spectrum, verify the presence of the benzyl group, the piperidone ring, and the carbamate linkage. researchgate.net While standard NMR cannot distinguish between enantiomers, chiral analysis is possible through the use of chiral solvating agents or chiral lanthanide shift reagents, which induce diastereomeric environments that can lead to separate signals for the enantiomers. manchester.ac.uk

Vibrational Circular Dichroism (VCD): VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govwikipedia.org It is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule. whiterose.ac.uk VCD is a definitive method for determining the absolute configuration of chiral molecules in solution. nih.govbruker.com The experimental VCD spectrum of this compound can be compared to the theoretical spectrum calculated using quantum mechanical methods like Density Functional Theory (DFT). wikipedia.org A match between the experimental spectrum and the spectrum calculated for the (S)-configuration would unambiguously confirm its absolute stereochemistry.

X-ray Crystallography: Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration and detailed three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com It reveals the exact conformation of the piperidine (B6355638) ring (e.g., chair or boat) and the spatial orientation of the carbamate and benzyl substituents. rsc.orgwhiterose.ac.uk This method provides unequivocal proof of the (S)-configuration. nih.gov

Computational and Theoretical Investigations of Benzyl S 2 Oxopiperidin 3 Ylcarbamate and Analogs

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of Benzyl (B1604629) (S)-2-oxopiperidin-3-ylcarbamate is essential for understanding its three-dimensional structure and conformational flexibility. While specific conformational analysis studies on this exact molecule are not widely available in public literature, the methodologies for such investigations are well-established.

Computational techniques such as molecular mechanics (MM) and density functional theory (DFT) are employed to explore the potential energy surface of the molecule. scirp.orgnih.gov These methods can predict stable conformations by identifying low-energy states. For a molecule like Benzyl (S)-2-oxopiperidin-3-ylcarbamate, key dihedral angles, such as those around the carbamate (B1207046) linkage and the bond connecting the side chain to the piperidinone ring, would be systematically rotated to map out the conformational landscape. The resulting energy profile helps in identifying the most probable shapes the molecule can adopt in different environments. scirp.org

For instance, studies on similar carbamate-containing molecules often reveal the influence of intramolecular hydrogen bonding and steric hindrance on the preferred conformation. The interaction between the carbamate proton and the lactam carbonyl oxygen, for example, could be a key determinant of the molecule's shape. The relative orientation of the bulky benzyl group with respect to the piperidinone ring is another critical factor.

A hypothetical conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical representation of the molecule's structural ensemble. This information is foundational for more advanced computational studies, such as molecular docking, as the bioactive conformation is often one of the low-energy structures.

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical studies provide a detailed understanding of the electronic structure of this compound, which is fundamental to predicting its reactivity and the mechanisms of its chemical transformations. While specific mechanistic studies on this compound are not readily found, general principles from studies on similar molecules, such as benzyl radicals and other carbamates, can be extrapolated.

DFT calculations are a powerful tool for investigating reaction pathways. nih.gov For example, the hydrolysis of the carbamate bond is a common reaction for this class of compounds. Quantum chemical calculations can model the reaction pathway, identifying the transition state structures and calculating the activation energies. This would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent breakdown to the corresponding amine, alcohol, and carbon dioxide.

Furthermore, quantum chemistry is used to study the energetics of reactions involving carbamates. researchgate.netrsc.orgunimelb.edu.au For instance, the reaction of a benzyl group with atomic oxygen has been examined using quantum chemistry to generate energy surfaces and predict reaction products. researchgate.netrsc.orgunimelb.edu.au Such studies provide insights into the stability of intermediates and the feasibility of different reaction channels. The calculation of frontier molecular orbitals (HOMO and LUMO) can also indicate the likely sites for nucleophilic and electrophilic attack, offering predictions about the molecule's reactivity in various chemical environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For carbamate derivatives, QSAR studies are instrumental in designing new molecules with enhanced potency and desired properties. plos.orgnih.gov

In a typical QSAR study for a series of carbamate derivatives, a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC50) is used. plos.orgnih.gov A variety of molecular descriptors are then calculated for each molecule. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates a subset of these descriptors with the observed biological activity. plos.orgnih.govresearchgate.net A robust QSAR model will have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power. plos.orgnih.gov

For example, a QSAR study on carbamate-based inhibitors of acetylcholinesterase might reveal that descriptors related to the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms are significant in determining the inhibitory activity. plos.orgnih.gov Such a model can then be used to predict the activity of newly designed carbamate derivatives, guiding the synthesis of more effective compounds.

| QSAR Model Parameter | Reported Value | Significance |

|---|---|---|

| R² (Coefficient of Determination) | 0.81 | Indicates a good fit of the model to the training data. plos.orgnih.gov |

| R²adj (Adjusted R²) | 0.78 | Adjusts for the number of descriptors in the model. plos.orgnih.gov |

| Q²cv (Cross-validated R²) | 0.56 | Measures the predictive ability of the model through internal validation. plos.orgnih.gov |

| R² Test set (External Validation) | 0.82 | Indicates the model's ability to predict the activity of an external set of compounds. plos.orgnih.gov |

Simulations of Ligand-Receptor Interactions (e.g., molecular docking, molecular dynamics) for Carbamate Class

Simulations of ligand-receptor interactions are crucial for understanding how carbamate derivatives, including this compound, might bind to a biological target, such as an enzyme or a receptor. These simulations provide insights into the binding mode, affinity, and stability of the ligand-receptor complex.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.govoaji.netresearchgate.net The process involves generating a multitude of possible binding poses and scoring them based on their steric and electrostatic complementarity to the receptor's binding site. For carbamate derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.govresearchgate.net For instance, docking of a carbamate inhibitor into the active site of acetylcholinesterase could reveal hydrogen bonding between the carbamate moiety and amino acid residues in the catalytic site. mdpi.com

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.govsamipubco.comresearchgate.netnih.gov Starting from a docked pose, an MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor upon binding. nih.govnih.gov Analysis of the MD trajectory can reveal important information about the conformational changes that occur during binding and the persistence of key intermolecular interactions. nih.gov

| Simulation Technique | Key Information Provided | Example Application for Carbamate Class |

|---|---|---|

| Molecular Docking | Binding pose, binding affinity (scoring function), key intermolecular interactions. mdpi.comnih.govoaji.netresearchgate.net | Predicting the binding mode of a carbamate derivative in the active site of an enzyme. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Stability of the ligand-receptor complex, conformational changes, dynamic behavior of interactions. nih.govsamipubco.comresearchgate.netnih.gov | Assessing the stability of the docked pose of a carbamate inhibitor over a simulation time of 100 ns. nih.gov |

Preclinical Pharmacokinetic Principles and Metabolism of Chiral Carbamate Containing Piperidinone Scaffolds

In Vitro and In Vivo Preclinical ADMET-Relevant Property Prediction

In the early stages of drug discovery, predicting the pharmacokinetic properties of a lead compound is crucial for identifying candidates with a higher probability of clinical success. epa.gov For molecules like Benzyl (B1604629) (S)-2-oxopiperidin-3-ylcarbamate, a combination of in silico (computational) and in vitro methods is employed to forecast their ADMET profiles. nih.govnih.gov

In vitro assays provide experimental data that complements and validates these computational predictions. Standard preclinical assessments include metabolic stability studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to predict hepatic clearance. Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, are used to estimate intestinal absorption and BBB penetration. acs.org These experimental systems provide quantitative data on how a compound is likely to be absorbed and metabolized, offering a more dynamic picture than static computational models.

Table 1: Representative Predicted ADMET Properties for a Chiral Piperidinone Carbamate (B1207046) Scaffold This table illustrates the types of properties predicted for a compound like Benzyl (S)-2-oxopiperidin-3-ylcarbamate using computational models. The values are hypothetical and serve as examples of typical preclinical predictions.

| Property | Predicted Value | Implication |

| Molecular Weight | ~248 g/mol | Complies with Lipinski's Rule of Five (MW < 500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, suggesting good balance between solubility and permeability |

| Aqueous Solubility | Moderately Soluble | May not have solubility-limited absorption |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| BBB Permeability | Possible | Structure may allow for penetration into the central nervous system |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this major metabolic enzyme |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this major metabolic enzyme |

| Hepatotoxicity | Low Probability | Predicted to have a low risk of causing liver damage |

Metabolic Pathways and Stability of Carbamate Esters in Biological Systems

The metabolic fate of this compound is dictated by its two primary structural motifs: the benzyl carbamate ester and the 2-piperidone (B129406) ring. The stability of the carbamate linkage is a critical factor determining the compound's half-life and mechanism of action. acs.orgnih.gov

The primary metabolic pathway for many carbamate esters is enzymatic hydrolysis catalyzed by carboxylesterases, which are abundant in the liver, plasma, and intestine. epa.govresearchgate.netnih.gov This reaction would cleave the ester bond, leading to the formation of 3-amino-2-piperidone, benzyl alcohol, and carbon dioxide. researchgate.netresearchgate.net The rate of this hydrolysis can vary significantly based on the steric and electronic properties of the substituents on the carbamate, influencing whether the compound acts as a stable entity or as a prodrug that releases an active metabolite. acs.orgnih.govnih.gov Benzyl esters are known substrates for enzymatic hydrolysis. nih.govarchive.org

Figure 1: Predicted Metabolic Pathways for this compound

Enantioselective Pharmacokinetics and Stereoselectivity in Preclinical Clearance and Distribution

The presence of a chiral center at the C3 position of the piperidinone ring means that this compound can exist as two enantiomers: (S) and (R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. hilarispublisher.compatsnap.comslideshare.net This stereoselectivity arises from the three-dimensional nature of interactions with chiral biological macromolecules like enzymes and transporters. nih.govresearchgate.net

Stereoselectivity can also affect drug distribution. Plasma protein binding can be stereoselective, leading to different free fractions of each enantiomer in the blood. Furthermore, transporters that facilitate a drug's movement across biological membranes, including efflux pumps like P-glycoprotein, can also exhibit enantiomeric preference. nih.gov This can result in differential distribution of the enantiomers into tissues, including the target site of action. Therefore, it is essential in preclinical development to characterize the pharmacokinetics of the individual (S) and (R) enantiomers to understand the complete disposition of the drug.

Table 2: Illustrative Comparison of Hypothetical Pharmacokinetic Parameters for (S) and (R) Enantiomers This table provides a hypothetical example of how pharmacokinetic parameters might differ between the two enantiomers of a chiral piperidinone carbamate after oral administration of a racemate.

| Pharmacokinetic Parameter | (S)-Enantiomer | (R)-Enantiomer | Potential Implication |

| Clearance (CL/F) | 5 L/hr/kg | 15 L/hr/kg | The (R)-enantiomer is metabolized and eliminated three times faster. |

| Half-life (t½) | 4 hours | 1.5 hours | The (S)-enantiomer has a longer duration of action in the body. |

| Max Concentration (Cmax) | 200 ng/mL | 80 ng/mL | The (S)-enantiomer reaches a higher peak concentration. |

| Systemic Exposure (AUC) | 800 ng·hr/mL | 250 ng·hr/mL | Total exposure to the (S)-enantiomer is significantly greater. |

Exploration of Carbamate Derivatives as Prodrug Strategies in Preclinical Development

The carbamate functional group is a versatile tool in medicinal chemistry, frequently employed in prodrug design to overcome pharmacokinetic challenges such as poor stability, low permeability, or rapid first-pass metabolism. acs.orgnih.govresearchgate.net A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. ewadirect.com Carbamates are often used to mask polar amine or hydroxyl groups, thereby increasing the lipophilicity of a drug. nih.gov This "lipidization" can enhance absorption across the gastrointestinal tract and improve penetration of biological membranes like the BBB. nih.govmdpi.comrsc.org

The benzyl carbamate moiety in this compound is a classic example of a structure used in prodrug strategies. epa.gov By modifying the alcohol portion (benzyl group) or the amine portion of the carbamate, the rate of enzymatic hydrolysis can be fine-tuned. nih.govresearchgate.net This allows for controlled release of the active compound. For example, substituting the benzyl group with other functionalities or altering the substituents on the carbamate nitrogen can either increase or decrease its stability against esterases, tailoring the prodrug's activation rate and pharmacokinetic profile. nih.gov

This strategy has been successfully used to improve the oral bioavailability of various drugs. nih.govacs.org For instance, converting a polar parent drug into a more stable carbamate derivative can protect it from degradation in the gut and extensive first-pass metabolism in the liver, allowing more of the active compound to reach systemic circulation. nih.gov

Table 3: Examples of Carbamate Moieties Used in Prodrug Design and Their General Properties

| Carbamate Promolety Example | Parent Functional Group | Key Property Modified | General Stability to Hydrolysis |

| N-Alkyl Carbamate | Amine / Alcohol | Increased Lipophilicity | Generally Stable |

| N,N-Dialkyl Carbamate | Amine / Alcohol | Increased Lipophilicity & Stability | More Stable than N-Alkyl |

| N-Aryl Carbamate | Amine / Alcohol | Modulated Electronic Properties | Variable, can be labile |

| Amino Acid Carbamate | Alcohol / Phenol | Increased Solubility, Transporter Targeting | Variable, designed for enzymatic cleavage |

Synthetic Utility and Research Applications of Benzyl S 2 Oxopiperidin 3 Ylcarbamate As a Chiral Intermediate

Role in Chiral Protecting Group Strategies and Peptide Chemistry

The primary role of Benzyl (B1604629) (S)-2-oxopiperidin-3-ylcarbamate in this context stems from the benzyloxycarbonyl (Cbz) protecting group. The Cbz group is a well-established amino protecting group valued for its stability and ease of preparation. It is resistant to racemization during activation and can be removed under specific, non-hydrolytic conditions, most commonly through catalytic hydrogenolysis (H₂/Pd), or by using HBr in acetic acid or sodium in liquid ammonia. This stability and selective removal are crucial in multi-step peptide synthesis to prevent unwanted side reactions while other chemical transformations are performed.

In the synthesis of peptide analogues, the Cbz group is used to protect amino functionalities during coupling reactions. For instance, enantiomers of aminopiperidine derivatives have been successfully protected using Cbz-succinimide (Cbz-OSu) in high yields as a key step in preparing peptide analogues. The chiral (S)-2-oxopiperidin-3-yl moiety itself can be considered a constrained amino acid analogue. Incorporating such rigid cyclic structures into peptide backbones is a key strategy for influencing or fixing the peptide's secondary structure, which can enhance biological activity, selectivity, and metabolic stability.

Table 1: Properties of the Benzyloxycarbonyl (Cbz) Protecting Group

| Feature | Description | Common Cleavage Reagents |

| Introduction | Typically introduced using benzyl chloroformate (Cbz-Cl) or Cbz-succinimide (Cbz-OSu). | N/A |

| Stability | Stable to mildly acidic and basic conditions used in other protecting group manipulations (e.g., Boc or Fmoc removal). | N/A |

| Cleavage | Removed under neutral or strongly acidic conditions, providing orthogonality. | H₂/Pd, HBr/AcOH, Na/liquid NH₃. |

| Advantages | Easy to prepare, crystalline derivatives, resistance to racemization. | N/A |

Versatility as a Building Block for Diverse Chiral Heterocyclic Scaffolds

The chiral piperidine (B6355638) scaffold is a prevalent core structure in a vast number of pharmaceuticals and natural products. Benzyl (S)-2-oxopiperidin-3-ylcarbamate serves as an excellent starting point for generating a wide array of more complex chiral heterocyclic systems. The inherent chirality at the C3 position directs the stereochemical outcome of subsequent reactions, making it a powerful tool for asymmetric synthesis.

Synthetic strategies can exploit the functionalities present in the molecule:

The Lactam Ring: The amide bond within the piperidone ring can be reduced to yield a chiral 3-aminopiperidine. The resulting secondary amine can then participate in further reactions to build fused ring systems or introduce new substituents.

The Carbonyl Group: The lactam carbonyl can be targeted by various reagents. For example, reduction can lead to hydroxylated piperidines, and reactions at the α-carbon can be used to introduce additional functionality.

The Protected Amine: After deprotection of the Cbz group, the resulting primary amine at the C3 position is a versatile handle for diversification, allowing for acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic scaffolds like pyrrolopiperidines or other bridged systems.

The synthesis of diverse heterocyclic cores from 2-arylpiperidine subunits has been demonstrated through multicomponent assembly processes followed by ring-forming reactions, showcasing the potential for diversification inherent in the piperidine motif.

Strategic Precursor for the Elaboration of Biologically Active Compounds with Chiral Piperidine Moieties

The chiral piperidine moiety is a key pharmacophore in numerous biologically active compounds, including treatments for hypertension, diabetes, and neurological disorders. This makes chiral intermediates like this compound highly valuable in drug discovery and development. The introduction of a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profile of a drug candidate.

One of the most significant areas where chiral piperidine building blocks are employed is in the development of renin inhibitors for the treatment of hypertension. The piperidine moiety often serves as a central template in the synthesis of nonpeptidomimetic inhibitors of aspartic peptidases, including renin. Chiral building blocks are prepared on a large scale to be incorporated into the P3 site of these inhibitors. Although many synthetic routes may use differently protected piperidines (e.g., N-Boc), the underlying principle of using a pre-formed chiral piperidine ring is the same. The (S)-configuration of the amino group in the title compound is precisely the type of stereochemical control needed for synthesizing such specific, biologically active molecules.

Table 2: Examples of Biologically Active Compound Classes Synthesized from Chiral Piperidine Intermediates

| Compound Class | Therapeutic Area | Role of Chiral Piperidine Scaffold |

| Renin Inhibitors | Hypertension | Forms a central, non-peptidic core that interacts with the enzyme's active site. |

| MEK1/2 Inhibitors | Oncology | The chiral piperidine side chain fits into a specific cavity of the enzyme, increasing potency. |

| NK1 Receptor Antagonists | CNS Disorders | The 2-arylpiperidine subunit is a key structural feature for receptor binding. |

| Monoacylglycerol Lipase (MAGL) Inhibitors | Neurological/Inflammatory Disorders | Benzylpiperidine scaffolds form the core of potent and selective inhibitors. |

Structural Modifications and Diversification Strategies for the Oxopiperidine Core

The oxopiperidine core of this compound is amenable to a variety of structural modifications, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. These modifications can be targeted to several positions on the heterocyclic ring.

Key diversification strategies include:

Reduction of the Lactam: The most common transformation is the reduction of the amide carbonyl group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the 2-oxopiperidine into a piperidine, transforming the lactam into a cyclic secondary amine. This unmasks a new reactive site (the N1-amine) for further functionalization while preserving the C3 stereocenter.

N-Alkylation/N-Arylation: Before or after reduction of the lactam, the nitrogen atom of the piperidine ring can be functionalized. For instance, N-benzyl derivatives are common intermediates in the synthesis of optically active piperidines.

Functionalization at C3: After removal of the Cbz protecting group, the resulting 3-amino group can be elaborated. It can be acylated, sulfonylated, or used as a nucleophile to construct more complex side chains.

Reactions at C4: The 4-oxo position in related piperidine structures is often used as a handle for introducing substituents via reactions like reductive amination or Wittig-type reactions. While the title compound is a 2-oxo-piperidine, similar strategies can be applied to related piperidone scaffolds.

A multi-step synthesis starting from L-glutamic acid has been used to generate enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which are then reacted with various amines to create a diverse set of substituted piperidines, demonstrating the modularity of this synthetic approach.

Table 3: Potential Structural Modifications of the (S)-2-Oxopiperidin-3-ylcarbamate Core

| Reaction Type | Target Site | Reagents/Conditions | Resulting Structure |

| Lactam Reduction | C2 Carbonyl | LiAlH₄, BH₃·THF | (S)-3-Aminopiperidine derivative |

| Cbz Deprotection | C3 Amine | H₂, Pd/C | (S)-3-Amino-2-oxopiperidine |

| N-Functionalization (of reduced lactam) | N1 Amine | Alkyl halides, Aryl halides | N-Substituted (S)-3-aminopiperidine |

| Amine Elaboration (post-deprotection) | C3 Amine | Acyl chlorides, Aldehydes (reductive amination) | N-Acyl or N-Alkyl side chains at C3 |

Perspectives on Future Research and Emerging Trends in Chiral 2 Oxopiperidinylcarbamate Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For the synthesis of chiral 2-oxopiperidinylcarbamates, future research will likely focus on developing more sustainable and efficient methodologies.

Current synthetic routes often rely on traditional chemical methods that may involve hazardous reagents, solvents, and multiple protection-deprotection steps. Emerging trends aim to address these limitations through several key approaches:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to conventional chemical catalysts. Enzymes can operate under mild reaction conditions, often in aqueous media, and can exhibit high enantioselectivity, reducing the need for chiral resolutions. nih.govsigmaaldrich.com Research into novel enzymes or engineered existing ones could lead to direct and efficient synthetic pathways to "Benzyl (S)-2-oxopiperidin-3-ylcarbamate". nih.gov

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed efficiently without a catalyst or in the absence of a solvent represents a significant step towards greener synthesis. Microwave-assisted organic synthesis is one such technique that can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes, and sometimes without the need for a solvent.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, is a key aspect of green chemistry. nih.gov The development of synthetic routes for chiral piperidines that are compatible with these green solvents will be a crucial area of future research.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thus minimizing waste, are highly desirable. Future synthetic designs for 2-oxopiperidinylcarbamates will likely prioritize atom economy, for instance, through the use of catalytic asymmetric hydrogenation of unsaturated precursors. researchgate.net

| Green Chemistry Approach | Potential Application in 2-Oxopiperidinylcarbamate Synthesis | Anticipated Benefits |

| Biocatalysis | Enantioselective enzymatic resolution or asymmetric synthesis of the piperidine (B6355638) core. | High enantioselectivity, mild reaction conditions, reduced waste. |

| Microwave-Assisted Synthesis | Acceleration of key bond-forming reactions. | Reduced reaction times, improved yields, potential for solvent-free conditions. |

| Green Solvents | Utilizing water or bio-solvents for key synthetic steps. | Reduced environmental impact, improved safety profile. |

| Asymmetric Hydrogenation | Catalytic enantioselective reduction of a suitable prochiral precursor. | High atom economy, high enantiomeric purity. |

Advancements in High-Throughput Analytical Techniques for Enantiomeric Control

The precise determination of enantiomeric purity is critical in the development of chiral compounds. Future research will focus on advancing high-throughput analytical techniques to accelerate the screening of reaction conditions and the quality control of "this compound" and its derivatives.

Traditional methods for determining enantiomeric excess (e.e.), such as chiral High-Performance Liquid Chromatography (HPLC), while reliable, can be time-consuming. Emerging techniques are aimed at increasing speed and efficiency:

Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for HPLC and Supercritical Fluid Chromatography (SFC) continues to be a major focus. digitellinc.com These new phases can offer improved resolution, broader applicability, and faster analysis times for a wider range of chiral compounds, including 2-oxopiperidinylcarbamates. nih.gov

High-Throughput Screening (HTS) Assays: Optical methods, such as those based on fluorescence or circular dichroism (CD), are being developed for the rapid determination of enantiomeric excess in a high-throughput format. nih.govsigmaaldrich.com These assays can significantly accelerate the optimization of asymmetric reactions by allowing for the rapid screening of numerous catalysts and reaction conditions. nih.gov

Mass Spectrometry (MS)-Based Methods: Chiral analysis by mass spectrometry is a growing field that offers high speed, specificity, and sensitivity. nih.gov By using a chiral selector, diastereomeric complexes can be formed that can be differentiated by MS, allowing for the determination of enantiomeric excess.

| Analytical Technique | Principle | Advantages for Enantiomeric Control |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and resolution, well-established technique. |

| Fluorescence-Based Assays | Enantioselective interaction with a fluorescent probe leading to a change in fluorescence intensity. | High-throughput capability, high sensitivity. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis, suitable for high-throughput screening. |

| Mass Spectrometry with Chiral Selectors | Formation of diastereomeric complexes that can be differentiated by their mass-to-charge ratio or fragmentation patterns. | High speed and sensitivity, requires minimal sample. |

Integration of Artificial Intelligence and Machine Learning in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid in silico design and screening of molecules and catalysts. nih.gov For chiral 2-oxopiperidinylcarbamate chemistry, these computational tools offer several exciting avenues for future research:

Predictive Modeling of Enantioselectivity: Machine learning models can be trained on existing datasets of asymmetric reactions to predict the enantioselectivity of new catalysts and substrates. nih.govetamu.edu This can significantly reduce the experimental effort required to find optimal conditions for the synthesis of "this compound".

De Novo Design of Chiral Catalysts: AI algorithms can be used to design novel chiral catalysts with desired properties. researchgate.net By learning the relationship between catalyst structure and performance, these algorithms can propose new catalyst scaffolds that are predicted to be highly effective for the synthesis of specific chiral molecules.

Virtual Screening of Derivatives: Computational methods can be used to design and screen virtual libraries of 2-oxopiperidinylcarbamate derivatives for desired biological activities or material properties. wikipedia.org This in silico screening can help to prioritize which compounds to synthesize and test, thereby accelerating the discovery process.

| AI/ML Application | Description | Impact on Chiral 2-Oxopiperidinylcarbamate Chemistry |

| Predictive Enantioselectivity | ML models are trained to predict the enantiomeric excess of a reaction based on the structures of the reactants and catalyst. | Accelerates the optimization of asymmetric syntheses. |

| Generative Catalyst Design | AI algorithms generate novel catalyst structures with predicted high performance for a specific reaction. | Enables the discovery of new and more efficient catalysts. |

| In Silico Screening | Virtual libraries of molecules are computationally evaluated for their potential properties. | Prioritizes the synthesis of the most promising derivatives. |

Development of Novel Chiral Auxiliaries and Probes based on the Oxopiperidinylcarbamate Scaffold

The rigid and stereochemically defined structure of the 2-oxopiperidinylcarbamate scaffold makes it an attractive candidate for the development of novel chiral auxiliaries and probes.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. The oxopiperidinylcarbamate moiety, with its defined stereocenter, could potentially be used to control the stereochemical outcome of a variety of chemical transformations. researchgate.net Future research could explore the synthesis of derivatives of "this compound" where the benzyl (B1604629) group is replaced with a substrate of interest, and the chiral piperidine core is used to induce asymmetry in subsequent reactions.

Chiral Probes and Sensors: Chiral probes are molecules that can selectively interact with one enantiomer of a chiral analyte, leading to a detectable signal. The 2-oxopiperidinylcarbamate scaffold could be incorporated into the design of new chiral probes for enantiomeric recognition. nih.gov For example, by attaching a fluorophore or a chromophore to the scaffold, it might be possible to develop sensors that can detect and quantify the enantiomeric composition of other chiral molecules through changes in their optical properties.

| Application | Concept | Potential of the Oxopiperidinylcarbamate Scaffold |

| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction on a prochiral substrate. | The rigid, chiral piperidine ring could provide excellent stereocontrol in asymmetric reactions. |

| Chiral Probe/Sensor | A molecule that exhibits a detectable response upon selective interaction with one enantiomer of an analyte. | The scaffold can be functionalized with signaling units (e.g., fluorophores) for the development of optical sensors. |

Q & A

Q. What are the standard synthetic protocols for Benzyl (S)-2-oxopiperidin-3-ylcarbamate, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as reduction and carbamate formation. For example, a two-stage protocol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl workup, achieved a 100% yield in one study . A second method using sulfur trioxide-pyridine complex and N-ethyl-diisopropylamine in dichloromethane/DMSO at 0°C for 30 minutes yielded 76% after recrystallization from hexane/ethyl acetate . Key variables include solvent choice (e.g., THF for reductions), temperature control (e.g., ice cooling for exothermic steps), and purification methods (e.g., crystallization vs. column chromatography).

Q. What safety precautions and storage conditions are recommended for handling this compound?

- Methodological Answer :

- Handling : Use gloves (inspected for integrity), chemical-resistant suits, and eye protection. Avoid skin/eye contact and static discharge. Work in a fume hood with local exhaust ventilation .

- Storage : Keep the compound in a sealed container under dry, ventilated conditions at room temperature. Protect from moisture and light to prevent degradation .

- Spill Management : Sweep or vacuum spills, collect in sealed containers, and avoid environmental release .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Purity Analysis : Use HPLC or GC-MS with a purity threshold >98% (as per Certificates of Analysis) .

- Structural Confirmation : Employ ¹H/¹³C NMR to verify the (S)-stereochemistry and carbamate linkage. FT-IR can confirm carbonyl (C=O) and NH stretches .

- Melting Point : Validate crystallinity via melting point analysis (e.g., 66.2–66.9°C in one study) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Mitigation : Use controlled stoichiometry (e.g., 1.1 equivalents of LiAlH₄ to avoid over-reduction) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Solvent Optimization : Polar aprotic solvents like DMSO enhance reactivity in carbamate formation but require low temperatures to suppress side reactions .

- Catalyst Screening : Test alternatives to sulfur trioxide-pyridine complexes, such as carbodiimides, to improve coupling efficiency .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved to confirm stereochemical integrity?

- Methodological Answer :

- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients to separate enantiomers and validate the (S)-configuration .

- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, which provides unambiguous stereochemical assignment .

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to assess conformational rigidity .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps (e.g., LiAlH₄ reductions) to minimize racemization .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers, enhancing ee >99% .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress and ee in real time .

Q. How can impurities (e.g., hydrolyzed byproducts) be quantified and controlled during storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify hydrolyzed products (e.g., free piperidine derivatives) .

- Lyophilization : For hygroscopic batches, lyophilize the compound and store under argon with desiccants (e.g., molecular sieves) .

- Impurity Profiling : Use gradient elution HPLC with UV/ELSD detectors to quantify degradation products at ppm levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.